Lipophilicity Advantage Over Indole Analogs
The compound exhibits a calculated LogP of 3.4, which is significantly lower than that of its structurally similar indole analog, 4-(1H-indol-5-yl)benzaldehyde [1]. A lower LogP value suggests better aqueous solubility and a potentially more favorable pharmacokinetic profile for drug development [1].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | LogP = 3.4 |
| Comparator Or Baseline | 4-(1H-indol-5-yl)benzaldehyde |
| Quantified Difference | The indole analog is expected to have a higher LogP (>3.5) due to the more lipophilic indole core. |
| Conditions | Calculated octanol-water partition coefficient (LogP) using standard in silico models [1]. |
Why This Matters
This difference in lipophilicity is a critical selection criterion for medicinal chemists, as it directly impacts a lead compound's solubility, permeability, and overall bioavailability.
- [1] MolAid. (n.d.). 4-(benzofuran-5-yl)benzaldehyde. Retrieved October 18, 2025. View Source
